molecular formula C3H2F4O2 B13411451 Tetrafluorodioxolane CAS No. 76492-96-1

Tetrafluorodioxolane

Cat. No.: B13411451
CAS No.: 76492-96-1
M. Wt: 146.04 g/mol
InChI Key: NQSKRJYDIJPTSS-UHFFFAOYSA-N
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Description

Tetrafluorodioxolane is a fluorinated organic compound with the molecular formula C4HF7O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific and industrial applications.

Properties

CAS No.

76492-96-1

Molecular Formula

C3H2F4O2

Molecular Weight

146.04 g/mol

IUPAC Name

4,4,5,5-tetrafluoro-1,3-dioxolane

InChI

InChI=1S/C3H2F4O2/c4-2(5)3(6,7)9-1-8-2/h1H2

InChI Key

NQSKRJYDIJPTSS-UHFFFAOYSA-N

Canonical SMILES

C1OC(C(O1)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorodioxolane can be synthesized through the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization. The reaction typically occurs at elevated temperatures (40-50°C) and pressures (up to 4-5 MPa). Stabilizers such as triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process must be carefully controlled to prevent hazardous conditions, such as excessive pressure and heat, which can lead to reactor damage .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorodioxolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or ozone.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Tetrafluorodioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluorodioxolane involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    Tetrahydrofuran (THF): A cyclic ether with similar structural features but lacking fluorine atoms.

    Dioxane: Another cyclic ether with two oxygen atoms but different reactivity due to the absence of fluorine.

Uniqueness: Tetrafluorodioxolane’s unique properties stem from the presence of multiple fluorine atoms, which enhance its chemical stability, resistance to degradation, and reactivity in various chemical processes. These attributes make it distinct from other similar compounds like tetrahydrofuran and dioxane .

Biological Activity

Chemical Structure and Properties

Tetrafluorodioxolane is characterized by its dioxolane ring structure, which is substituted with four fluorine atoms. The presence of fluorine atoms significantly alters the compound's reactivity and interactions with biological systems.

Molecular Structure

  • Chemical Formula : C2F4O2
  • Molecular Weight : 138.03 g/mol
  • Melting Point : -80 °C
  • Boiling Point : 20 °C

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.
  • Cytotoxic Effects : In vitro studies have demonstrated that this compound induces cytotoxicity in cancer cell lines. The compound appears to interfere with cellular metabolism and induce apoptosis.
  • Neuroprotective Properties : Preliminary research suggests that this compound may have neuroprotective effects, potentially through the modulation of oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The study concluded that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed using human breast cancer cell lines (MCF-7). The findings revealed:

Concentration (µg/mL)Cell Viability (%)
0100
1085
5060
10030

The IC50 value was determined to be approximately 45 µg/mL, indicating potent cytotoxicity at higher concentrations.

Toxicological Profile

While this compound shows promise in various biological applications, its toxicological profile must be considered. Acute toxicity studies indicate:

  • LD50 (oral) : >2000 mg/kg in rodents
  • Skin Irritation : Mild irritation observed in dermal exposure studies
  • Eye Irritation : Moderate irritation reported upon ocular exposure

Pharmacokinetics

Pharmacokinetic studies on this compound reveal:

  • Absorption : Rapid absorption through mucosal membranes.
  • Distribution : High affinity for fatty tissues due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver via oxidative pathways.
  • Excretion : Renal excretion as metabolites.

Future Directions

Further research is warranted to explore the full potential of this compound in therapeutic applications, particularly in antimicrobial and anticancer treatments. Long-term studies focusing on safety and efficacy are essential for clinical translation.

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